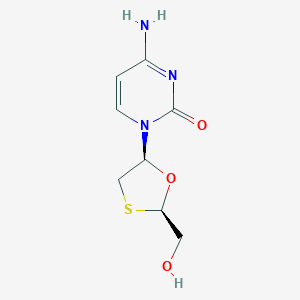

Lamivudine

概要

説明

ラミブジンは、強力な抗ウイルス活性を有する合成ヌクレオシドアナログです。 HIV/エイズおよび慢性B型肝炎の治療に広く用いられています . ラミブジンは、これらのウイルスの複製に必須な逆転写酵素を阻害することにより作用します . EpivirやZeffixなど、さまざまな商品名で販売されています .

準備方法

合成ルートと反応条件

ラミブジンは、いくつかのルートで合成することができます。 一般的な方法の1つは、メントールと無水マレイン酸のエステル化、続いてジメントールマレエートのオゾン分解と水和です . 別の方法は、メントールとフマル酸のエステル化からジメントールフマレートを合成し、その後オゾンと水和を行うことから始まります . これらの反応は通常、高い転換率と選択率を達成します。

工業的生産方法

工業的には、ラミブジンは、効率的かつスケーラブルな生産を可能にする連続フロー化学を用いて製造されることが多いです . この方法は、オゾン分解反応に家庭用オゾン発生器を使用し、高い転換率と選択率を確保しています .

化学反応の分析

Key Synthetic Routes:

- Enzymatic Dynamic Kinetic Resolution (DKR) employs subtilisin Carlsberg to resolve stereochemistry via a cascade addition–cyclization–acetylation reaction, enabling enantiopure oxathiolane intermediates .

- Glycosylation with cytosine derivatives (e.g., N⁴-acetylcytosine) under silylation conditions (hexamethyldisilazane) ensures regioselectivity .

Phosphorylation to Active Metabolites

This compound requires intracellular activation to this compound-5'-triphosphate (L-TP), which competitively inhibits viral reverse transcriptase:

Phosphorylation Pathway:

Drug-Drug Interactions

This compound’ pharmacokinetics are influenced by renal excretion and transporter interactions:

Clinically Relevant Interactions:

Resistance-Associated Mutations

HIV/HBV resistance to this compound arises from mutations altering reverse transcriptase (RT) binding:

Common Mutations and Impact:

| Mutation (HIV RT) | Fold Resistance | Mechanism | Source |

|---|---|---|---|

| M184V | >100x | Steric hindrance reducing L-TP binding | |

| L528M/M552V | 57% activity loss | Altered YMDD motif conformation |

Degradation Pathways

This compound undergoes hydrolysis and oxidation under stress conditions:

Stability Studies:

科学的研究の応用

HIV-1 Treatment

Lamivudine is primarily used in combination with other antiretrovirals to treat HIV-1. It is part of several recommended regimens due to its efficacy in reducing viral load and preventing drug resistance. Notably, this compound is included in single-tablet regimens that simplify adherence for patients .

Table 1: Common HIV Treatment Regimens Including this compound

| Regimen Name | Components | Indication |

|---|---|---|

| Dolutegravir/Lamivudine | Dolutegravir + this compound | First-line therapy |

| Tenofovir/Emtricitabine/Lamivudine | Tenofovir + Emtricitabine + this compound | First-line therapy |

| Abacavir/Lamivudine | Abacavir + this compound | Alternative therapy |

Hepatitis B Treatment

This compound is also indicated for chronic hepatitis B infection, particularly in patients who are hepatitis B e antigen (HBeAg)-negative. Clinical studies have demonstrated significant virological and biochemical improvements compared to placebo .

Table 2: Efficacy of this compound in Hepatitis B Treatment

| Study Type | Patient Group | Response Rate (Week 24) |

|---|---|---|

| Randomized Controlled Trial | HBeAg-negative patients | 63% (this compound) vs 6% (placebo) |

Off-Label Uses

In addition to its primary indications, this compound has been explored for off-label applications, including potential roles in treating other viral infections and conditions where immune modulation is beneficial. Research continues into its efficacy against various strains of HBV resistant to other treatments.

HIV Treatment Efficacy

A longitudinal study involving patients switching from traditional regimens to dolutegravir/lamivudine demonstrated comparable virologic suppression rates at 48 weeks, suggesting that this compound maintains its effectiveness even in evolving treatment landscapes .

Hepatitis B Management

In a cohort study of patients with chronic HBV, those treated with this compound showed improved liver histology and reduced viral load over a year-long follow-up period . The study highlighted the importance of monitoring for drug resistance mutations such as YMDD variants.

Pharmacokinetics and Safety Profile

This compound has a favorable safety profile, with common side effects including headache and gastrointestinal disturbances. Monitoring liver function and viral load is essential during therapy to assess efficacy and manage potential adverse effects .

Table 3: Summary of this compound Safety Profile

| Side Effect | Incidence Rate |

|---|---|

| Headache | 10% |

| Nausea | 8% |

| Fatigue | 7% |

作用機序

ラミブジンは細胞内で活性な三リン酸形に変換され、発達中のウイルスDNA鎖への組み込みのためにシトシン三リン酸と競合します . その結果、鎖が停止し、ウイルスDNAの複製が停止します . 主な作用機序は、HIV逆転写酵素とB型肝炎ウイルスポリメラーゼの阻害です .

類似の化合物との比較

類似の化合物

エムトリシタビン: HIVとB型肝炎の治療に使用される別のヌクレオシド逆転写酵素阻害剤です.

独自性

ラミブジンは、他のヌクレオシド逆転写酵素阻害剤と比べて、高い有効性と低い毒性プロファイルを特徴としています . また、HIV-1とHIV-2の両方に効果があり、抗ウイルス療法において汎用性の高い選択肢となっています .

類似化合物との比較

Similar Compounds

Emtricitabine: Another nucleoside reverse transcriptase inhibitor used to treat HIV and hepatitis B.

Zidovudine: An older nucleoside reverse transcriptase inhibitor used in combination with other antiretrovirals.

Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with other antiretrovirals.

Uniqueness

Lamivudine is unique in its high efficacy and low toxicity profile compared to other nucleoside reverse transcriptase inhibitors . It is also effective against both HIV-1 and HIV-2, making it a versatile option in antiviral therapy .

生物活性

Lamivudine, an L-nucleoside analog of cytidine, is primarily recognized for its antiviral properties, particularly against HIV and hepatitis B virus (HBV). This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and resistance patterns.

This compound exerts its antiviral effects by inhibiting viral reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV and HBV. The active form, this compound 5′-triphosphate, competes with naturally occurring nucleotides for incorporation into viral DNA, leading to chain termination during viral replication. This mechanism is effective at low concentrations, with IC50 values ranging from 0.002 to 1.14 μM for HIV-1 and approximately 0.1 μM for HBV .

HIV Treatment

This compound has been extensively studied in the context of HIV treatment. A key study demonstrated that patients receiving this compound experienced significant reductions in viral load and improved immune function. In a cohort of patients treated with a combination antiretroviral therapy including this compound, the rates of viral suppression were notably high, with many achieving undetectable levels of HIV RNA after 24 weeks .

Hepatitis B Treatment

In chronic hepatitis B management, this compound has shown substantial efficacy. A one-year trial involving 358 patients reported that those receiving a daily dose of 100 mg exhibited significant histological improvement and a marked reduction in HBV DNA levels. Specifically, 72% of patients achieved sustained normalization of alanine aminotransferase (ALT) levels .

Table 1: Summary of Clinical Findings on this compound Efficacy

| Study Type | Condition | Dose (mg) | Response Rate (%) | Key Findings |

|---|---|---|---|---|

| One-year trial | Chronic HBV | 100 | 56 (histologic) | Significant reduction in necroinflammatory activity |

| Pilot study | Acute Hepatitis B | Variable | 86.6 | Rapid improvement in encephalopathy and coagulopathy |

| Preliminary trial | Chronic HBV | 100/300 | 100 (HBV DNA) | Undetectable HBV DNA in all patients treated with higher doses |

Resistance Patterns

Despite its effectiveness, this compound is associated with the development of drug resistance. A significant proportion of patients develop mutations in the HBV polymerase gene after prolonged therapy, leading to virologic breakthrough. Studies indicate that resistance occurs in approximately 20-30% of patients after one year of treatment .

Table 2: Resistance Mutations Associated with this compound

| Mutation Type | Impact on Treatment |

|---|---|

| rtM204I/V | Reduced susceptibility to this compound |

| rtL180M | Associated with increased resistance |

| rtA181T | Confers cross-resistance to other NRTIs |

Case Studies

- Chronic Hepatitis B : In a case study involving a patient who had previously failed interferon therapy, this compound was initiated at a dose of 100 mg daily. After 12 weeks, the patient showed a significant decline in HBV DNA levels and normalization of ALT levels, demonstrating this compound's potential even in treatment-experienced individuals .

- Acute Hepatitis B : Another case highlighted the rapid response to this compound in a patient presenting with acute severe hepatitis B. Within three days of starting therapy, symptoms such as encephalopathy resolved, underscoring the drug's efficacy in acute settings .

特性

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023194 | |

| Record name | Lamivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.3X10-16 mm Hg @ 25 °C /Estimated/ | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5'-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination., Lamivudine enters cells by passive diffusion and is phosphorylated to its active metabolite, lamivudine triphosphate. Lamivudine triphosphate competes with deoxycytidine triphosphate for binding to reverse transcriptase, and incorporation into DNA results in chain termination. Lamivudine has very low affinity for human alpha and omega DNA polymerases, moderate affinity for beta DNA polymerase, and higher affinity for gamma DNA polymerase. | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from boiling ethanol | |

CAS No. |

134678-17-4 | |

| Record name | Lamivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134678-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamivudine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134678174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lamivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T8Q726O95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160-162 °C, 160 - 162 °C | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。